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Compound of Interest

Compound Name: 5-Bromo-6-methylpicolinic acid

Cat. No.: B1354969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and characterization of 5-Bromo-6-methylpicolinic acid, a substituted pyridine carboxylic acid
of interest in medicinal chemistry and drug development.

Core Chemical Properties

5-Bromo-6-methylpicolinic acid, also known as 5-bromo-6-methyl-2-pyridinecarboxylic acid,
IS a solid compound at room temperature. Its core identifiers and physical properties are
summarized below. While specific experimental values for melting point, boiling point, and pKa
are not widely published, data from closely related isomers and vendor specifications provide
valuable reference points.
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Property Value Source(s)
Molecular Formula C7HeBrNO2 [1]
Molecular Weight 216.03 g/mol [1]

CAS Number 137778-20-2

5-bromo-6-methylpyridine-2-
IUPAC Name ) ) [2]
carboxylic acid

5-bromo-6-methyl-2-

Synonyms o i )
pyridinecarboxylic acid

Physical Form Solid

Purity >95% (Commercially available)

Room temperature, sealed in a
Storage Temperature ]
dry environment

Experimental Protocols
Proposed Synthesis of 5-Bromo-6-methylpicolinic acid

A specific, detailed experimental protocol for the synthesis of 5-Bromo-6-methylpicolinic acid
Is not readily available in peer-reviewed literature. However, a plausible and efficient two-step
synthesis can be proposed based on established chemical transformations of pyridine
derivatives. This process involves the bromination of 2,6-lutidine followed by the selective
oxidation of the methyl group at the 2-position.

Step 1: Synthesis of 5-Bromo-2,6-lutidine

This step would involve the electrophilic bromination of 2,6-lutidine. Due to the directing effects
of the pyridine nitrogen and the methyl groups, the bromine is expected to add at the 3 or 5
position. Separation of the desired 5-bromo isomer would be necessary.

Step 2: Oxidation of 5-Bromo-2,6-lutidine to 5-Bromo-6-methylpicolinic acid

The selective oxidation of one of the methyl groups of 5-bromo-2,6-lutidine is the key step. A
common method for the oxidation of a methyl group on a pyridine ring to a carboxylic acid is
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through the use of a strong oxidizing agent like potassium permanganate (KMnQa).[3]
Detailed Experimental Protocol (Proposed):

o Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer,
condenser, and thermometer, suspend 5-bromo-2,6-lutidine in water.

o Heating: Heat the mixture to approximately 80°C with vigorous stirring.

o Oxidation: Add potassium permanganate (KMnOa4) portion-wise over several hours,
maintaining the reaction temperature at 80°C. The reaction is exothermic, so careful control
of the addition rate is crucial.

o Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or
gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

o Work-up:

o Cool the reaction mixture to room temperature and filter off the manganese dioxide
(MnO2) byproduct.

o Wash the MnO:z cake with hot water to recover any adsorbed product.

o Combine the filtrates and adjust the pH to 3-4 with concentrated hydrochloric acid. This
will precipitate the carboxylic acid.

« |solation and Purification:
o Collect the precipitated solid by vacuum filtration.
o Wash the solid with cold water to remove any remaining inorganic salts.

o The crude product can be further purified by recrystallization from a suitable solvent
system, such as an ethanol/water mixture.

e Drying: Dry the purified 5-Bromo-6-methylpicolinic acid under vacuum to a constant
weight.
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General Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds or CDCI3) in an NMR tube.

* 'H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher
spectrometer. Chemical shifts would be reported in ppm relative to tetramethylsilane (TMS).

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum, which will provide information
on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy:

o Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or
use an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the IR spectrum over the range of 4000-400 cm~1. Key
absorbances to note would be the O-H stretch of the carboxylic acid, the C=0 stretch, and
the aromatic C=C and C-N stretching vibrations.

Mass Spectrometry (MS):

e Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method
such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

o Data Acquisition: Obtain the mass spectrum. The molecular ion peak [M+H]* or [M-H]~
should be observed, and the isotopic pattern of bromine ("°Br and 8!Br in an approximate 1:1
ratio) will be a key diagnostic feature.

Logical and Experimental Workflows

The following diagrams illustrate the proposed synthesis and a general workflow for the
characterization of 5-Bromo-6-methylpicolinic acid.
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Proposed Synthesis Workflow
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Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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